SULFATIDE SODIUM SALT
Description
Properties
CAS No. |
113255-27-9 |
|---|---|
Molecular Formula |
H3NaO4S |
Molecular Weight |
122.07619 |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
Sulfatide is recognized as a major lipid component of the myelin sheath in the central nervous system (CNS). It plays a crucial role in modulating immune responses:
- Activation of Immune Cells : Sulfatide activates brain-resident immune cells, particularly microglia, leading to the production of inflammatory mediators. Studies indicate that sulfatide can trigger morphological changes in microglia and enhance the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production, which are critical in neuroinflammatory processes .
- Potential in Disease Models : The alteration of sulfatide levels has been linked to various neurological diseases, including Alzheimer’s disease. Research suggests that a deficiency in polyunsaturated fatty acids affects sulfatide metabolism, potentially contributing to disease progression .
Neurological Research
Sulfatide sodium salt is pivotal in studying myelin-related disorders:
- Myelin Sheath Studies : As a major constituent of myelin, sulfatide is crucial for understanding demyelinating diseases such as multiple sclerosis. It has been identified as an inhibitor of neurite outgrowth, highlighting its role in neuronal signaling and repair mechanisms .
- Neuronal Activation : In experimental models, sulfatide has been shown to influence neuronal morphology and function, suggesting its potential as a therapeutic target for enhancing neuronal resilience against injury .
Drug Delivery Systems
This compound has been investigated for its applications in drug delivery:
- Liposome Formation : Sulfatide can be incorporated into liposomes to improve the delivery of therapeutic agents. For example, studies have demonstrated that liposomes containing sulfatide can enhance the uptake of drugs like adriamycin (ADM) in tumor tissues while reducing systemic exposure .
- Formulation Optimization : Research indicates that varying the molar ratios of phosphatidylcholine (PC), cholesterol, and sulfatide can optimize drug encapsulation efficiency and release profiles .
Biochemical Assays
This compound is utilized in various biochemical assays:
- Enzyme-Linked Immunosorbent Assay (ELISA) : It is used in ELISA protocols to study interactions between proteins and lipids within biological samples .
- Thin Layer Chromatography : Sulfatides are analyzed for their distribution and concentration in biological membranes using thin-layer chromatography techniques .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Key Research Findings on this compound
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying sulfatide sodium salt concentrations in biological samples?
- Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for detecting and quantifying sulfatide species. This method enables the separation of sulfatides based on acyl chain length and hydroxylation status, with quantification achieved via multiple reaction monitoring (MRM). For example, in dried urine spots (DUS), UHPLC-MS/MS detected 19 sulfatide species, including C24:0-OH and C22:0, with high sensitivity (limit of detection: 0.058 µg/mL in controls) . Sample preparation involves lipid extraction using organic solvents (e.g., chloroform/methanol) followed by centrifugal filtration to remove interferents.
Q. How should researchers design experiments to ensure reproducibility in this compound analysis?
- Methodological Answer : Experimental design must include rigorous sample preparation protocols, such as standardized extraction buffers (e.g., 50 mM ammonium acetate in methanol) and quality control measures (e.g., spiking internal standards like deuterated sulfatides). Documentation of sample storage conditions (e.g., -80°C for long-term stability) and batch-to-batch variability assessments are critical. For instance, emphasizes reporting subsampling methods, comminution steps, and error propagation calculations to minimize analytical variability .
Q. What are the key this compound species to monitor in metabolic disorders like metachromatic leukodystrophy (MLD)?
- Methodological Answer : Focus on hydroxylated and non-hydroxylated species with long acyl chains (e.g., C24:0-OH, C22:0, C22:0-OH). In MLD patients, these species show elevated ratios (e.g., 120-fold for C24:0-OH) compared to controls. Quantify total sulfatide concentrations across molecular species, as late infantile MLD patients exhibit higher levels (mean: 4.87 µg/mL) than juvenile/adult forms (mean: 1.63 µg/mL) . Normalization to creatinine or total lipid content is recommended for biological matrices like urine or plasma.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data across studies with varying methodologies?
- Methodological Answer : Conduct cross-validation using orthogonal techniques (e.g., immunoassays vs. MS) and harmonize pre-analytical variables (e.g., sample collection timing, fasting status). highlights the importance of transparently reporting unpublished data and re-analyzing published datasets to identify methodological biases. For example, discrepancies in sulfatide levels may arise from differences in ionization modes (positive vs. negative ion MS), which can be addressed by enzymatic conversion protocols (e.g., derivatization with succinyl esters to enhance positive-ion detection) .
Q. What advanced strategies improve the sensitivity and multiplexing capabilities of this compound analysis?
- Methodological Answer : Implement enzymatic derivatization to simplify spectral interpretation. A two-step protocol involving (1) enzymatic conversion to lysosulfatide and (2) derivatization with a succinyl ester reagent introduces tertiary amine functionalities, enhancing ionization efficiency in positive-ion mode. This approach reduces matrix interference and allows simultaneous quantification of multiple sulfatide species with improved signal-to-noise ratios .
Q. How can researchers validate the biological relevance of this compound findings in vitro and in vivo?
- Methodological Answer : Use knockout models (e.g., arylsulfatase A-deficient mice for MLD) to correlate sulfatide accumulation with pathological outcomes. In vitro, employ lipidomic profiling of patient-derived fibroblasts or induced pluripotent stem cells (iPSCs). underscores the need for integrating quantitative data (e.g., sulfatide-to-protein ratios) with functional assays (e.g., lysosomal activity measurements) to establish causality .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are essential for interpreting this compound datasets with high variability?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data and multivariate analysis (e.g., principal component analysis) to identify species-specific patterns. Report error bars as standard deviations (SD) or confidence intervals (CI) and account for clustering effects (e.g., within-patient replicates) using mixed-effects models. recommends propagating sampling and analytical errors through all calculations to ensure robust uncertainty estimates .
Q. How should researchers address limitations in detecting low-abundance this compound species?
- Methodological Answer : Pre-concentrate samples using solid-phase extraction (SPE) or immunoaffinity columns. Optimize MS parameters (e.g., collision energy, dwell time) for low-abundance ions and validate limit of quantification (LOQ) via serial dilutions. demonstrates that UHPLC-MS/MS achieves reliable detection even at concentrations as low as 0.058 µg/mL in control samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
